![molecular formula C7H5FN2O2S B2367295 Imidazo[1,5-a]pyridine-3-sulfonyl fluoride CAS No. 1936147-32-8](/img/structure/B2367295.png)

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

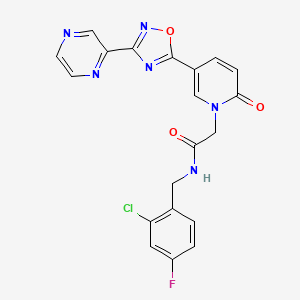

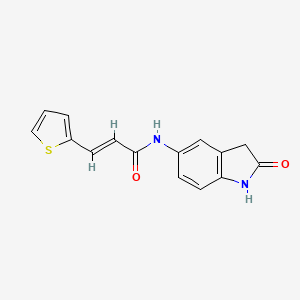

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1936147-32-8 . It has a molecular weight of 200.19 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H . The InChI key is YVANUFYYLMJYNP-UHFFFAOYSA-N . Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride has a molecular weight of 200.19 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

IPSF exhibits significant potential as a scaffold for drug development. Researchers have explored its derivatives as candidates for novel pharmaceuticals. The compound’s unique structure allows for modifications that can enhance bioactivity, selectivity, and pharmacokinetics. Potential applications include antiviral agents, kinase inhibitors, and enzyme modulators .

Coordination Chemistry

Imidazo[1,5-a]pyridine derivatives serve as versatile ligands in coordination complexes. Their ability to coordinate with metal ions makes them valuable in catalysis, materials science, and supramolecular chemistry. Researchers have designed metal complexes based on IPSF for various applications, such as catalytic transformations and luminescent materials .

Chemical Sensors

IPSF-based sensors have attracted attention due to their sensitivity and selectivity. These sensors can detect specific analytes, including metal ions, gases, and biomolecules. Researchers have explored IPSF derivatives as fluorescent probes for detecting reactive species, environmental pollutants, and biological molecules .

Optoelectronics

The luminescent properties of imidazo[1,5-a]pyridine compounds make them promising candidates for optoelectronic devices. IPSF derivatives have been incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other light-emitting materials. Their tunable emission wavelengths and high quantum yields contribute to efficient device performance .

Bioimaging

Fluorescent imidazo[1,5-a]pyridine derivatives serve as valuable tools for bioimaging. Researchers have developed IPSF-based fluorophores for visualizing cellular structures, tracking specific proteins, and studying biological processes. Their photostability and compatibility with live cells make them ideal for confocal microscopy and in vivo imaging .

Mitochondria-Targeted Probes

IPSF derivatives have been used to design mitochondria-targeted near-infrared (NIR) probes. These probes exhibit ultra-large Stokes shifts and emission shifts, enabling precise imaging of sulfur dioxide (SO2) within mitochondria. Understanding SO2’s biological roles in vivo is essential, and IPSF-based probes facilitate this research .

Wirkmechanismus

Target of Action

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a complex compound with a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

Compounds with the imidazo[1,5-a]pyridine scaffold are known for their unique chemical structure and versatility, optical behaviors, and biological properties .

Biochemical Pathways

It’s worth noting that imidazo[1,5-a]pyridine-based compounds have been used as cell membrane probes, which could indicate their involvement in cellular signaling pathways .

Result of Action

Imidazo[1,5-a]pyridine-based compounds have shown remarkable photophysical properties, making them suitable candidates as cell membrane probes .

Action Environment

It’s worth noting that the photophysical features of imidazo[1,5-a]pyridine-based compounds have been investigated in several organic solvents .

Eigenschaften

IUPAC Name |

imidazo[1,5-a]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVANUFYYLMJYNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)